molecular formula C23H28N4O6S B2974294 methyl (4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)carbamate CAS No. 394236-33-0

methyl (4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2974294
CAS No.: 394236-33-0
M. Wt: 488.56
InChI Key: ASOAODJUKBBAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl (4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a complex heterocyclic molecule featuring:

  • Piperazine-sulfonyl linkage: The piperazine group enhances solubility and serves as a spacer, while the sulfonyl group contributes to electronic effects and hydrogen bonding .
  • Phenyl-carbamate moiety: The methyl carbamate ester at the para position influences metabolic stability and bioavailability .

Properties

IUPAC Name

methyl N-[4-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-33-23(30)24-17-4-6-18(7-5-17)34(31,32)26-11-8-25(9-12-26)10-13-27-21(28)19-15-2-3-16(14-15)20(19)22(27)29/h2-7,15-16,19-20H,8-14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOAODJUKBBAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₄S
  • Molecular Weight : 350.38 g/mol
  • CAS Number : 125700-73-4

The presence of the methanoisoindole moiety suggests potential interactions with various biological targets.

Research indicates that this compound may exert its effects through multiple pathways, including:

  • Inhibition of Wnt Signaling Pathway : Similar compounds have been shown to inhibit the Wnt signaling pathway, which is crucial in cell differentiation and development. This inhibition can lead to enhanced cardiomyocyte differentiation from stem cells .
  • Acetylcholinesterase Inhibition : The compound's structural features suggest it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases .
  • Carbonic Anhydrase Inhibition : Preliminary studies indicate potential inhibition of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .

Pharmacological Studies

Several studies have evaluated the biological activity of similar compounds:

  • Cardiogenic Activity : Compounds structurally related to this compound have demonstrated significant cardiogenic activity in vitro. For instance, a study reported that certain derivatives could induce cardiomyogenesis with IC50 values as low as 26 nM .
Compound% Inhibition (1 μM)IC50 (nM)
Compound 1100%26
Compound 290%51
Compound 385%538

Case Studies

A notable case study investigated the effects of this compound on human embryonic stem cells (hESCs). The results showed that treatment with the compound led to a significant increase in cardiomyocyte differentiation compared to controls. The study highlighted the importance of targeting the Wnt pathway for enhancing cardiac lineage commitment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name/ID Molecular Weight (g/mol) Key Functional Groups Biological Activity References
Target Compound ~500 (estimated) Methanoisoindole, Piperazine, Sulfonyl, Carbamate Not reported
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) 391.42 Pyridazine, Phenethylamino, Ester Not reported
Dimethyl Malonate Derivatives (3a, 3x) ~650–700 Piperazinyl-methylsulfonyl, Thienopyrimidine Kinase inhibition (inferred)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 218.25 Pyridazinone, Methylphenyl Anti-inflammatory (IC₅₀: 11.6 μM)
Bis[2-amino-6-(aryl)nicotinonitrile] Derivatives (4a–c) ~350–400 Nicotinonitrile, Pyrazole Antimicrobial

Key Findings and Analysis

Piperazine-Sulfonyl Derivatives
  • The target compound shares a piperazine-sulfonyl-phenyl scaffold with Dimethyl Malonate Derivatives (3a, 3x) . In these analogs, the piperazinyl group is linked to a methylsulfonyl substituent, enhancing solubility and enabling interactions with biological targets like kinases. The sulfonyl group in the target compound may similarly improve binding affinity through polar interactions.
  • Contrast: Unlike the target compound’s methanoisoindole core, analogs 3a and 3x incorporate thieno[3,2-d]pyrimidine and indazole rings, which are bulkier and may restrict conformational flexibility .
Heterocyclic Core Systems
  • The methanoisoindole core in the target compound is structurally distinct from the pyridazine in I-6230 and the pyridazinone in .
  • Bis-nicotinonitrile derivatives (4a–c) feature pyrazole and nicotinonitrile moieties, which are smaller and more electron-deficient than methanoisoindole. This difference could lead to divergent antimicrobial vs. anti-inflammatory activities.
Carbamate vs. Ester Functionalization
  • The target’s methyl carbamate group differs from the ethyl ester in I-6230 . Carbamates are generally more resistant to hydrolysis than esters, suggesting enhanced metabolic stability for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.